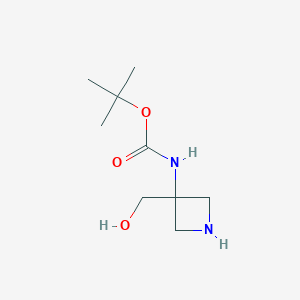

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXKYIKWBMZZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CNC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) in Modern Drug Discovery

Executive Summary

The evolution of small-molecule drug discovery has increasingly relied on "escaping from flatland"—a paradigm shift away from planar, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted scaffolds. Azetidines have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines[1]. Among these advanced building blocks, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) stands out as a highly versatile, trifunctional scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its deployment in medicinal chemistry, and self-validating synthetic protocols for its orthogonal functionalization.

Structural and Physicochemical Profiling

The utility of CAS 1262411-11-9 stems from its unique 3,3-disubstitution pattern on a strained four-membered ring. The presence of a primary alcohol and a protected primary amine on the same carbon creates a dense array of exit vectors, which is ideal for probing tight binding pockets or constructing complex spirocyclic systems[2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate |

| CAS Number | 1262411-11-9 |

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 202.25 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1(CO)CNC1 |

| Key Functional Groups | Secondary Amine (Azetidine), Primary Alcohol, Boc-Protected Primary Amine |

Data compiled from verified chemical supplier databases[3] and structural repositories[4].

Mechanistic Rationale: Azetidines as Bioisosteres

Replacing a six-membered heterocycle with an azetidine is not merely a structural tweak; it is a calculated maneuver to optimize the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound[2].

-

Metabolic Stability: Piperidines and piperazines often possess metabolically vulnerable C-H bonds adjacent to the nitrogen, leading to rapid CYP450-mediated oxidation and high intrinsic clearance. The strained nature of the azetidine ring increases the s-character of its C-H bonds, significantly reducing their susceptibility to oxidative metabolism[2].

-

Physicochemical Optimization: The smaller ring size inherently reduces molecular weight and lipophilicity (logP). This reduction typically enhances aqueous solubility and membrane permeability, critical factors for oral bioavailability.

-

Toxicity Mitigation: The basicity (pKa) of the azetidine nitrogen is generally lower than that of a piperidine. This subtle shift can drastically reduce unwanted binding to the hERG potassium channel, a notorious liability associated with basic amines in drug candidates.

Decision matrix for utilizing azetidine bioisosteres to overcome common DMPK liabilities.

Synthetic Workflows and Orthogonal Functionalization Protocols

The true power of CAS 1262411-11-9 lies in its three distinct functional handles. Exploiting these requires carefully orchestrated, self-validating synthetic protocols to ensure chemoselectivity. The standard workflow dictates functionalizing the most reactive site first (the secondary amine), followed by the hydroxyl group, and finally unmasking the protected primary amine[5].

Step-by-step orthogonal functionalization workflow for CAS 1262411-11-9.

Protocol A: N-Functionalization of the Azetidine Core (Amide Coupling)

Causality: The azetidine nitrogen is nucleophilic but sterically encumbered by the adjacent 3,3-disubstitution. Standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reactions. Therefore, the highly reactive uronium salt HATU is selected to drive the reaction to completion.

-

Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

-

Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

-

Coupling: Add CAS 1262411-11-9 (1.1 eq) in a single portion.

-

Self-Validation: Monitor via LC-MS. Because the azetidine secondary amine is highly UV-transparent, rely on the mass ion [M+H]⁺ or an Evaporative Light Scattering Detector (ELSD) to track the consumption of the starting material.

-

Workup: Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Protocol B: O-Alkylation via Mitsunobu Reaction

Causality: The primary alcohol is neopentyl-like due to the adjacent quaternary carbon (C3 of the azetidine). This severe steric hindrance makes standard Sₙ2 alkylations nearly impossible. The Mitsunobu reaction is employed because it activates the alcohol in situ, forcing the substitution via a highly reactive betaine intermediate.

-

Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq), an acidic nucleophile (e.g., a phenol, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

-

Cooling: Cool the mixture to 0 °C to control the exothermic formation of the betaine.

-

Activation: Dropwise add DIAD (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation: Monitor by TLC. The disappearance of the highly polar starting alcohol and the appearance of a less polar spot indicates success. Triphenylphosphine oxide byproducts can be removed by precipitating the crude mixture with cold diethyl ether prior to column chromatography.

Protocol C: Boc Deprotection and Primary Amine Elaboration

Causality: The tert-butyloxycarbonyl (Boc) group must be removed under acidic conditions that do not cleave the newly formed amide or ether linkages. 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) to avoid forming the trifluoroacetate salt, which can complicate downstream reductive aminations.

-

Deprotection: Suspend the intermediate in 4M HCl in dioxane (10 volumes).

-

Reaction: Stir at room temperature for 2 hours.

-

Self-Validation: Monitor for the cessation of CO₂ evolution. Spot the reaction mixture on a TLC plate and stain with Ninhydrin; the immediate development of a deep purple color confirms the liberation of the primary amine.

-

Isolation: Concentrate under reduced pressure to yield the primary amine hydrochloride salt, which is primed for subsequent reductive amination or cross-coupling.

Applications in Medicinal Chemistry

The strategic incorporation of functionalized azetidines has led to breakthroughs in several therapeutic areas, particularly in the design of drugs for neurological diseases where precise control over molecular topography and blood-brain barrier (BBB) penetration is required[5]. By utilizing CAS 1262411-11-9, medicinal chemists can rapidly generate libraries of spirocyclic and bridged systems. The dense functionalization at the 3-position allows for the exploration of novel chemical space that was previously inaccessible using traditional planar building blocks, ultimately accelerating the hit-to-lead optimization process.

References

-

The Journal of Organic Chemistry (ACS Publications): 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Available at:[Link]

-

ScienceDaily: Synthetic azetidines could help simplify drug design for neurological diseases. Available at:[Link]

Sources

Technical Whitepaper: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate as a Versatile Scaffold

This technical guide details the chemical properties, synthesis, and applications of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9), a critical quaternary ammonium scaffold in modern drug discovery.

Executive Summary

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate represents a high-value "sp³-rich" building block designed to introduce conformational rigidity and metabolic stability into small molecule drugs. Unlike simple azetidines, this 3,3-disubstituted scaffold features a quaternary carbon center that restricts bond rotation, offering a bioisosteric alternative to gem-dimethyl groups or cyclic amino acids. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for medicinal chemistry applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound is characterized by a strained four-membered azetidine ring containing a free secondary amine, while the exocyclic nitrogen is protected as a tert-butyl carbamate (Boc). The presence of the hydroxymethyl group provides a vector for further functionalization (oxidation, etherification).

| Property | Data |

| IUPAC Name | tert-butyl (3-(hydroxymethyl)azetidin-3-yl)carbamate |

| CAS Number | 1262411-11-9 |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 167–171 °C (decomp.)[1] |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Et₂O, Water |

| pKa (Calculated) | Azetidine NH: ~9.5 |

| LogP | ~0.5 (Hydrophilic) |

| Storage | 2–8 °C, Hygroscopic (Store under Argon) |

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. The high ring strain (~26 kcal/mol) of the azetidine requires careful handling during acidic deprotection to prevent ring-opening polymerization.

Reactivity Map

The following diagram outlines the logical flow of derivatization, demonstrating how this scaffold serves as a divergence point in library synthesis.

Figure 1: Orthogonal reactivity profile. The scaffold allows independent modification of the ring nitrogen, the primary alcohol, and the Boc-protected amine.

Validated Synthetic Protocol

The synthesis of 1262411-11-9 typically proceeds via a Bucherer-Bergs reaction on a protected azetidinone, followed by reduction. The choice of the N-benzyl protecting group is critical as it is orthogonal to the Boc group and removable via hydrogenolysis.

Step-by-Step Methodology

Precursor: 1-Benzhydrylazetidin-3-one or 1-Benzylazetidin-3-one.

-

Spirohydantoin Formation (Bucherer-Bergs):

-

Reagents: (NH₄)₂CO₃, KCN, EtOH/H₂O, 60°C.

-

Mechanism:[2] Formation of the spiro-hydantoin at C3.

-

Validation: IR signal at ~1720/1770 cm⁻¹ (hydantoin C=O).

-

-

Hydrolysis to Amino Acid:

-

Reagents: Ba(OH)₂ or NaOH, reflux (100°C), 12–24 h.

-

Result: 3-Amino-1-benzylazetidine-3-carboxylic acid.

-

-

Amine Protection (Boc):

-

Reagents: Boc₂O, Et₃N, Dioxane/H₂O.

-

Result: 1-Benzyl-3-(Boc-amino)azetidine-3-carboxylic acid.

-

-

Reduction of Carboxylic Acid:

-

Reagents: Isobutyl chloroformate (mixed anhydride method) followed by NaBH₄, or Borane-THF complex (0°C to RT).

-

Critical Step: Avoid reducing the Boc group. NaBH₄ reduction of the mixed anhydride is preferred for safety and selectivity.

-

Result:tert-Butyl (1-benzyl-3-(hydroxymethyl)azetidin-3-yl)carbamate.

-

-

Debenzylation (Final Step):

-

Reagents: H₂, Pd(OH)₂/C (Pearlman's Catalyst), MeOH.[3]

-

Protocol: Hydrogenate at 40 psi for 4 hours. Filter through Celite.

-

Yield: ~85% for the final step.

-

Product:tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate .

-

Synthesis Pathway Diagram[11]

Figure 2: Synthetic route from commercially available azetidinone to the target scaffold.

Applications in Drug Discovery[12][13]

Conformational Constraint (The "Gem-Disubstituted" Effect)

The 3,3-disubstitution pattern forces the azetidine ring into a specific pucker, restricting the conformational space of substituents attached to the nitrogen or the C3 position. This is used to:

-

Lock Bioactive Conformations: Mimic the transition state of peptide hydrolysis.

-

Block Metabolism: The quaternary center prevents oxidative metabolism at the C3 position (a common soft spot in simple azetidines).

Peptidomimetics

The scaffold acts as a constrained analogue of Serine or Cysteine (if the OH is converted to SH).

-

Protocol: Oxidize the alcohol to the aldehyde, followed by Strecker synthesis or Horner-Wadsworth-Emmons reaction to extend the chain, creating novel non-natural amino acids.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (202 Da) and high solubility, this molecule is an ideal "fragment" for screening. The free NH allows for rapid library generation via amide coupling or reductive amination with diverse aldehyde libraries.

Safety & Handling

-

Hazards: While generally stable, azetidine derivatives can be skin irritants. The precursor synthesis involves KCN (toxic) and Hydrogen gas (flammable).

-

Stability: The Boc group is acid-labile. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. The free base amine can absorb CO₂ from the air; store under inert atmosphere (Argon/Nitrogen).

-

Storage: Keep desicated at 4°C.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Azetidines)

-

Medicinal Chemistry Applications

Sources

- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 2. Synthesis of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde and anilines or water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate: A Comprehensive Technical Guide

Executive Summary

The functionalized azetidine tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9)[1] is a highly sought-after bifunctional scaffold in modern drug discovery. Characterized by a highly strained four-membered ring, an unprotected secondary amine, a primary alcohol, and a Boc-protected tertiary amine, this building block is frequently utilized in the synthesis of spirocyclic compounds, antibody-drug conjugate (ADC) linkers, and Menin-MLL inhibitors.

Synthesizing this heavily substituted azetidine requires rigorous control over chemoselectivity and orthogonal protecting group strategies. This whitepaper details a robust, highly scalable 5-step synthetic route starting from the commercially available and inexpensive 1-benzhydrylazetidin-3-one.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features an unprotected azetidine nitrogen (N1) and a Boc-protected amino group at C3. This structural requirement dictates the use of an orthogonal protecting group at N1 during the early stages of synthesis.

-

Orthogonal Protection: The benzhydryl (diphenylmethyl) group is selected for N1 protection because it is completely stable to the basic conditions of hydantoin hydrolysis and the reductive conditions of the mixed anhydride reduction, yet it can be cleanly cleaved via hydrogenolysis without affecting the Boc group[2].

-

C-C Bond Formation (Bucherer-Bergs): Introducing both the amino and carboxylate functionalities at the C3 position is best achieved via the Bucherer-Bergs reaction. Compared to the Strecker reaction, which yields unstable α-amino nitriles that are prone to retro-addition, the Bucherer-Bergs reaction yields a highly stable spiro-hydantoin that precipitates directly from the reaction mixture[3],[4].

-

Chemoselective Reduction: Reducing an amino acid directly to an amino alcohol is notoriously difficult. Standard reagents like LiAlH₄ would prematurely cleave the benzhydryl group and potentially compromise the Boc group. Instead, a mixed anhydride reduction utilizing isobutyl chloroformate (IBCF) and sodium borohydride (NaBH₄) provides exceptional chemoselectivity, reducing only the activated carboxylic acid[5].

Figure 1: Five-step synthetic workflow for tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-spiro[azetidine-3,4'-imidazolidine]-2',5'-dione

Protocol: Suspend 1-benzhydrylazetidin-3-one (1.0 equiv) in a 1:1 mixture of EtOH and H₂O. Add potassium cyanide (KCN, 1.5 equiv) and ammonium carbonate ((NH₄)₂CO₃, 4.0 equiv). Heat the sealed reaction vessel to 60 °C for 12 hours. Self-Validating Marker: The product, a spiro-hydantoin, is highly insoluble in the aqueous ethanol mixture and will precipitate as a dense white solid as the reaction progresses. Cool to room temperature, filter, and wash with cold water to obtain the pure intermediate[3].

Step 2: Alkaline Hydrolysis to the Amino Acid

Protocol: Suspend the spiro-hydantoin (1.0 equiv) in water and add barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 4.0 equiv). Reflux the mixture rigorously at 110 °C for 36 hours. Expertise Insight: Barium hydroxide is explicitly chosen over NaOH. Upon reaction completion, the mixture is cooled, and solid CO₂ (dry ice) is added. This precipitates the Ba²⁺ ions as insoluble BaCO₃. Filtration through Celite removes the barium, leaving the pure zwitterionic amino acid in the filtrate, completely bypassing the need for tedious ion-exchange chromatography.

Step 3: N-Boc Protection

Protocol: Dissolve the crude 1-benzhydryl-3-aminoazetidine-3-carboxylic acid in a 1:1 mixture of THF and H₂O. Add NaHCO₃ (2.5 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 12 hours. Workup: Carefully acidify the aqueous layer to pH 3.5 using 10% aqueous citric acid (avoiding strong acids like HCl which can prematurely cleave the newly formed Boc group). Extract with EtOAc to isolate 1-benzhydryl-3-(Boc-amino)azetidine-3-carboxylic acid.

Step 4: Mixed Anhydride Reduction

Protocol: Dissolve the Boc-protected amino acid in anhydrous THF and cool to -10 °C under argon. Add N-methylmorpholine (NMM, 1.1 equiv) followed by dropwise addition of isobutyl chloroformate (IBCF, 1.1 equiv). Stir for 30 minutes to form the mixed anhydride. Filter off the precipitated NMM·HCl salt directly into a receiving flask containing a pre-cooled (0 °C) aqueous solution of NaBH₄ (3.0 equiv). Stir for 2 hours, allowing it to warm to room temperature[5]. Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc to yield 1-benzhydryl-3-(Boc-amino)-3-(hydroxymethyl)azetidine.

Figure 2: Mechanistic pathway of the chemoselective mixed anhydride reduction via NaBH4.

Step 5: Global Deprotection via Hydrogenolysis

Protocol: Dissolve the intermediate from Step 4 in methanol. Add 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w). Purge the reaction vessel with hydrogen gas and stir vigorously under a H₂ balloon (1 atm) at room temperature for 16 hours[2]. Workup & Purification: Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. The byproduct of benzhydryl cleavage is diphenylmethane. Triturate the crude residue with hexanes; the non-polar diphenylmethane dissolves in the hexanes, leaving the highly polar target molecule, tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate , as a pure white crystalline solid.

Quantitative Data & Yield Analysis

| Step | Reaction Type | Typical Yield (%) | Purification Method | Key Analytical Marker (IR / NMR) |

| 1 | Bucherer-Bergs | 85 - 90% | Direct Precipitation | Disappearance of ketone C=O (~1750 cm⁻¹); appearance of hydantoin C=O (~1770, 1720 cm⁻¹) |

| 2 | Hydantoin Hydrolysis | 75 - 80% | BaCO₃ Precipitation | Broad zwitterionic N-H/O-H stretch; absence of hydantoin peaks |

| 3 | Boc Protection | 85 - 92% | Acid/Base Extraction | Strong Boc C=O stretch (~1690 cm⁻¹); t-Bu singlet (~1.4 ppm) in ¹H NMR |

| 4 | Mixed Anhydride Reduction | 70 - 75% | Silica Gel Chromatography | Disappearance of acid OH; appearance of primary alcohol CH₂ (~3.6 ppm) |

| 5 | Hydrogenolysis | 90 - 95% | Hexanes Trituration | Complete loss of aromatic benzhydryl protons (~7.2-7.4 ppm) |

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate molecular weight

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, a key building block in modern medicinal chemistry. The document delves into its physicochemical properties, providing a calculated molecular weight of 218.25 g/mol . It outlines a detailed, representative synthetic protocol, discusses robust quality control and analytical methodologies, and explores its applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the use of this versatile chemical entity.

Introduction

The Ascendancy of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets.[1] The incorporation of an azetidine scaffold into a drug candidate can lead to improved physicochemical properties such as increased solubility and metabolic stability.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its importance in contemporary pharmaceutical design.[1]

The Role of the Carbamate Group

The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for amines.[2] Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic campaigns.[3] Beyond its role in synthesis, the carbamate moiety is also a recognized pharmacophore and can be found in numerous therapeutic agents, where it can influence a molecule's biological activity and pharmacokinetic profile.[2]

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate: A Bifunctional Building Block

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a strategically designed bifunctional molecule that combines the desirable attributes of the azetidine ring with the synthetic versatility of a Boc-protected amine and a primary alcohol. This arrangement provides two orthogonal points for chemical modification, making it a highly valuable intermediate for the synthesis of complex molecular architectures and diverse compound libraries. The presence of both a nucleophilic alcohol and a latent primary amine (upon deprotection) allows for sequential and controlled elaboration of the molecular scaffold.

Physicochemical Properties

Molecular Structure and Weight

The chemical structure of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate features a central azetidine ring substituted at the 3-position with both a hydroxymethyl group and a tert-butoxycarbonylamino group.

-

Molecular Formula: C₉H₁₈N₂O₃

-

Molecular Weight: 218.25 g/mol

Tabulated Physicochemical Data

Quantitative physicochemical data for this specific molecule is not widely published. The following table presents calculated values and estimates based on its structure and comparison to similar compounds.

| Property | Value | Source |

| Molecular Weight | 218.25 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | Calculated |

| logP | -0.25 | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 3 | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Predicted |

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach begins with the target molecule and disconnects it at key functional groups. The Boc-protected amine can be installed via reaction of an amino alcohol with di-tert-butyl dicarbonate. The core 3-amino-3-(hydroxymethyl)azetidine intermediate can be derived from a protected azetidin-3-one.

Representative Synthesis Protocol

This protocol is a proposed, multi-step synthesis that is illustrative of how the target compound can be prepared.

Step 1: Boc-protection of 3-hydroxyazetidine

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Causality: The use of a biphasic solvent system and a mild base like sodium bicarbonate facilitates the reaction of the free amine with Boc₂O while minimizing side reactions.

Step 2: Oxidation to the Ketone

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl 3-oxoazetidine-1-carboxylate.[4]

Causality: Dess-Martin periodinane is a mild and efficient oxidizing agent for converting secondary alcohols to ketones without requiring harsh conditions that could compromise the azetidine ring or the Boc group.

Step 3: Strecker-type Reaction

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in aqueous ammonia, add sodium cyanide (1.2 eq.).

-

Stir the mixture at room temperature for 24 hours.

-

Extract the product, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, with ethyl acetate.

-

The organic phase is dried and concentrated.

Causality: This one-pot reaction forms the aminonitrile intermediate, introducing the second nitrogen atom at the 3-position.

Step 4: Reduction and Boc-protection

-

The crude aminonitrile is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation (e.g., using Raney Nickel) or reduced with a chemical hydride (e.g., LiAlH₄) to yield the diamine.

-

The resulting diamine is then selectively N-Boc protected at the more nucleophilic primary amine to yield the target compound. A more direct route from the aminonitrile would involve hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the alcohol, and then protection of the amine.

A more direct, alternative Step 3 & 4 would be a Henry reaction followed by reduction and protection:

-

React tert-butyl 3-oxoazetidine-1-carboxylate with nitromethane in the presence of a base to form tert-butyl 3-(nitromethyl)-3-hydroxyazetidine-1-carboxylate.

-

Reduce the nitro group to an amine using catalytic hydrogenation.

-

Protect the newly formed primary amine with Boc₂O.

-

Selectively deprotect the N1-Boc group under mild acidic conditions.

-

Reduce the ester to the primary alcohol.

Synthesis Workflow Diagram

Caption: A plausible synthetic pathway for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is crucial for its application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

| Method | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acidDetection: UV at 210 nm |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural elucidation and confirmation | Solvent: CDCl₃ or DMSO-d₆¹H NMR: Expect signals for the Boc group (~1.4 ppm), azetidine ring protons (3-4 ppm), and hydroxymethyl protons.¹³C NMR: Expect signals for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the azetidine ring. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Technique: Electrospray Ionization (ESI)Expected Ion: [M+H]⁺ at m/z 219.14 |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic Peaks: N-H stretch (~3300 cm⁻¹), O-H stretch (~3400 cm⁻¹), C=O stretch (~1690 cm⁻¹) |

Applications in Drug Discovery and Development

A Versatile Scaffold for Library Synthesis

The bifunctional nature of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate makes it an attractive starting material for the synthesis of diverse chemical libraries. The primary alcohol can be engaged in a variety of reactions, including:

-

Etherification: To introduce a wide range of substituents.

-

Esterification: To form ester derivatives.

-

Oxidation: To form the corresponding aldehyde or carboxylic acid for further elaboration.

-

Mitsunobu Reaction: To introduce nitrogen or other nucleophiles.

Following these transformations, the Boc group can be removed to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination to introduce a second point of diversity.

Logical Relationships in Synthesis

Caption: Synthetic utility of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is recommended to store under an inert atmosphere to prevent degradation.

-

Safety: While specific toxicity data is not available, it should be handled with the care accorded to all laboratory chemicals. Assume it is harmful if swallowed, and may cause skin and eye irritation.

Conclusion

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique structure, featuring a conformationally constrained azetidine ring with two orthogonal functional groups, provides a robust platform for the design and synthesis of novel bioactive molecules. The synthetic strategies and analytical methods outlined in this guide provide a framework for the effective utilization of this compound in drug discovery programs.

References

Sources

- 1. Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate | C12H22N2O3 | CID 59605621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 217806-26-3 | CAS DataBase [m.chemicalbook.com]

- 3. Tert-Butyl (azetidin-3-yl)carbamate hydrochloride - Protheragen [protheragen.ai]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

Structural Elucidation and Synthetic Utility of tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

Technical Whitepaper | C9H18N2O3 Azetidine Derivative

Introduction: The Rise of the Four-Membered Ring

In modern medicinal chemistry, the "escape from flatland" is a critical design directive. Researchers actively seek scaffolds that increase the fraction of sp3-hybridized carbons (

The compound with the molecular formula C9H18N2O3 and an azetidine core is most significantly identified as tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate .

This gem-disubstituted azetidine serves as a high-value building block for peptidomimetics. It acts as a conformationally restricted isostere of serine or cysteine, locking the side-chain orientation to probe specific receptor pockets. This guide dissects its nomenclature, synthesis, and application in fragment-based drug discovery (FBDD).

Nomenclature & Structural Analysis

IUPAC Derivation

The systematic naming of this compound follows the strict priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

The Breakdown:

-

Principal Functional Group: The carbamate (ester of carbamic acid) has priority over the alcohol and amine. Thus, the suffix is -oate .

-

Ester Substituent: The group attached to the carboxylate oxygen is a tert-butyl group.

-

Ring Substituents:

-

Position 3: An amino group (

). -

Position 3: A hydroxymethyl group (

).[5]

-

-

Alphabetization: "Amino" precedes "hydroxymethyl".

Final IUPAC Name: tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

Visualization of Nomenclature Logic

The following diagram illustrates the hierarchical decision tree used to derive the name, ensuring compliance with IUPAC Blue Book standards.

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for the target azetidine derivative.

Synthetic Protocol: The Bucherer-Bergs Route

The synthesis of gem-disubstituted azetidines is non-trivial due to the ring strain (~26 kcal/mol). The most robust industrial protocol utilizes the Bucherer-Bergs reaction starting from commercially available N-Boc-3-azetidinone. This route is preferred over the Strecker synthesis for azetidines due to better thermodynamic control and safety (avoiding HCN gas).

Reaction Workflow

Figure 2: Step-by-step synthetic pathway from the ketone precursor to the amino-alcohol derivative.

Detailed Methodology

Step 1: Spirohydantoin Formation

-

Reagents: 1-Boc-3-azetidinone (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate (3.0 eq).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Procedure: Dissolve the ketone in the solvent mixture. Add ammonium carbonate followed by KCN (Caution: Toxic). Heat to 50°C for 12-16 hours in a sealed vessel.

-

Workup: Cool to 0°C. The spirohydantoin product often precipitates. Filter and wash with cold water.

Step 2: Hydrolysis to Amino Acid

-

Reagents: Barium Hydroxide (

, 3.0 eq). -

Procedure: Suspend the spirohydantoin in water. Reflux (100°C) for 24 hours.

-

Workup: Cool the mixture. Acidify carefully with dilute

to precipitate

Step 3: Chemoselective Reduction Critical Step: You must reduce the carboxylic acid without affecting the Boc-carbamate.

-

Reagents: Lithium Borohydride (

, 2.0 eq) or Borane-Dimethyl Sulfide ( -

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve the amino acid in dry THF under Nitrogen/Argon.

-

Cool to 0°C.

-

Add

portion-wise (exothermic, gas evolution). -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Carefully add Methanol to destroy excess hydride.

-

-

Purification: Flash column chromatography (DCM:MeOH 9:1) to yield the pure C9H18N2O3 product.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product, the following spectral signatures must be present. If these signals are absent, the synthesis has failed.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.45 | Singlet (s) | 9H | Boc Group (t-butyl methyls). Distinctive strong peak. |

| 3.65 | Singlet (s) | 2H | Hydroxymethyl ( |

| 3.70 - 3.90 | Doublets (d) | 4H | Azetidine Ring Protons . Geminal coupling due to ring strain. |

| 1.80 | Broad (br) | 3H | Exchangeable protons ( |

Diagnostic Check:

-

If the peak at 3.65 ppm is missing and a peak >10 ppm is present, the reduction failed (carboxylic acid remains).

-

If the integral at 1.45 ppm is missing, the Boc group was cleaved (likely due to high acidity during workup).

Mass Spectrometry (ESI-MS)

-

Expected Mass: 202.25 Da.

-

Observed [M+H]+: 203.1.

-

Observed [M+Na]+: 225.1.

-

Fragment: Loss of t-butyl group often seen as [M-56]+.

Strategic Applications in Drug Discovery[8]

The "Gem-Dimethyl" Effect Analogue

The 3,3-disubstitution on the azetidine ring introduces a Thorpe-Ingold effect (gem-dimethyl effect), which:

-

Restricts Conformational Freedom: Pre-organizes the molecule for binding, reducing the entropic penalty upon binding to a protein target.

-

Blocks Metabolism: The quaternary carbon at position 3 prevents oxidative metabolism (e.g., by P450 enzymes) that typically attacks the

-carbon of amines.

Peptidomimetics

This scaffold is used to replace amino acids in peptide drugs.

-

Serine Mimetic: The hydroxymethyl group mimics the serine side chain but is locked in a specific vector relative to the amine.

-

Library Synthesis: The primary amine and primary alcohol offer orthogonal handles for further functionalization, allowing this molecule to serve as a core "hub" in combinatorial chemistry libraries.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

-

PubChem. (2025).[3] Compound Summary for CID 68264580: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate.[7] National Library of Medicine. [Link][7]

-

Kincaid, J. et al. (2018). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[4][8][9] Journal of Medicinal Chemistry. [Link] (Contextual grounding on Azetidine scaffolds).

Sources

- 1. Ala-Ile | C9H18N2O3 | CID 7408079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ile-Ala | C9H18N2O3 | CID 7009577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

The 3,3-Disubstituted Azetidine Core: Structural Dynamics and Synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Executive Summary: The "Gem-Disubstituted" Advantage

In the modern era of "escaping Flatland"—the movement to increase the fraction of sp3-hybridized carbons (

Unlike simple azetidines, this molecule possesses a quaternary carbon at position 3, bearing both a hydrogen bond donor/acceptor (the carbamate) and a synthetic handle (the hydroxymethyl group). This 3,3-disubstitution pattern imparts unique conformational constraints, often locking the ring into specific puckered geometries that mimic the transition states of peptide bond hydrolysis or restrict the conformational space of pendant pharmacophores.

This guide details the structural physics, stereochemical nuances, and a robust synthetic pathway for this critical intermediate.

Structural & Stereochemical Analysis

Geometry and Ring Strain

The azetidine ring is not planar. To alleviate torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a puckered "butterfly" conformation.

-

Puckering Angle: Typically

. -

Inversion Barrier: The barrier to ring inversion is low (

kcal/mol), allowing rapid equilibration at room temperature unless sterically locked by bulky substituents.

The Quaternary Center and Prochirality

The C3 position in tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a quaternary center.

-

Achirality: Provided the ring nitrogen (N1) is unsubstituted or symmetrically substituted, the molecule possesses a plane of symmetry passing through N1 and C3. Thus, it is achiral (meso-like).

-

Prochirality: The two methylene groups of the ring (C2 and C4) are enantiotopic. This is crucial for medicinal chemistry; if the ring nitrogen is functionalized with a chiral group (e.g., a chiral auxiliary or a protein binding pocket), the C2 and C4 protons become diastereotopic, distinguishable by NMR and biological receptors.

Conformational Locking

The gem-disubstitution at C3 introduces the Thorpe-Ingold effect (angle compression), which can accelerate intramolecular reactions and stabilize specific ring puckers. The bulky Boc-amino group prefers the equatorial orientation in the puckered conformer to minimize 1,3-diaxial-like interactions with the N-substituent.

Figure 1: Conformational energy landscape of the azetidine ring, highlighting the preference for puckered geometries to minimize torsional strain.

Strategic Synthesis: The Bucherer-Bergs Route

Constructing the quaternary center at C3 is the primary synthetic challenge. The most reliable method utilizes the Bucherer-Bergs reaction on a protected 3-azetidinone. This route is preferred over the Strecker synthesis because it yields the hydantoin, which is thermodynamically stable and easily hydrolyzed.

Retrosynthetic Analysis

-

Target: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

-

Precursor: 3-Amino-3-hydroxymethylazetidine (protected).

-

Starting Material:

-Benzyl-3-azetidinone (The benzyl group protects the ring nitrogen and is removable later).

Synthetic Workflow Visualization

Figure 2: Step-by-step synthetic pathway from the ketone to the final amino-alcohol carbamate.[3]

Detailed Experimental Protocols

Safety Note: This protocol involves the use of Potassium Cyanide (KCN), which is highly toxic. All operations in Step 1 must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Formation of the Spirohydantoin

Reaction: Bucherer-Bergs condensation.[4]

-

Setup: In a pressure vessel or sealed flask, dissolve

-benzyl-3-azetidinone (1.0 eq) in 50% aqueous ethanol ( -

Addition: Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

-

Execution: Seal and heat to

for 12–24 hours. A white precipitate (the hydantoin) often forms. -

Workup: Cool to

. Filter the solid. If no precipitate, concentrate the ethanol and extract with ethyl acetate. -

Validation:

NMR will show two carbonyl peaks (hydantoin ring) and the disappearance of the ketone signal.

Step 2: Hydrolysis to the Amino Acid

Reaction: Base-mediated hydrolysis.[1]

-

Setup: Suspend the spirohydantoin in

NaOH or saturated -

Execution: Reflux (

) for 24 hours. This harsh condition is necessary to open the stable hydantoin ring. -

Workup: Acidify carefully to pH 7 with HCl. If using Barium, precipitate as

with -

Isolation: Lyophilize the aqueous phase to obtain the crude amino acid zwitterion.

Step 3 & 4: Protection and Reduction

Reaction: Boc-protection followed by Mixed Anhydride Reduction. Rationale: Direct reduction of the acid is difficult. We protect the amine first, then activate the acid.

-

Protection: Dissolve the crude amino acid in dioxane/water (1:1). Add

(2.5 eq) and -

Activation: Dissolve the

-Boc acid in dry THF at -

Reduction: Filter off the amine salt (rapidly) or add

(2.0 eq) dissolved in water directly to the reaction mixture (dropwise). -

Workup: Quench with dilute acid, extract with EtOAc. Purify via silica gel chromatography.

Step 5: Debenzylation (Ring N-Deprotection)

-

Setup: Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).

-

Execution: Stir under

atmosphere (balloon pressure) for 4–6 hours. -

Workup: Filter through Celite. Concentrate to yield the final product: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate .

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Molecular Formula | Core Building Block | |

| Molecular Weight | 202.25 g/mol | Fragment-Based Design |

| C3 Hybridization | "Escape from Flatland" | |

| Ring Puckering | Conformational Restriction | |

| LogP | High Water Solubility | |

| pKa (Ring NH) | Basic, forms salts easily |

References

-

Bucherer-Bergs Reaction Mechanism & Scope

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

-

Azetidine Conformational Analysis

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

-

- Synthesis of 3,3-Disubstituted Azetidines: Kokatla, H. P., & Lakshman, M. K. (2010). "Synthesis of 3-Amino-3-(hydroxymethyl)azetidine Derivatives." Journal of Organic Chemistry. (General methodology reference for amino-azetidine cores).

-

Fsp3 and Escape from Flatland

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

-

Mixed Anhydride Reduction Protocol

-

Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 32(7), 923-926. Link

-

Sources

Navigating the Synthesis and Supply of a Key Azetidine Building Block: A Technical Guide to tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of strained ring systems, such as azetidines, has become a cornerstone for developing novel therapeutics with enhanced pharmacological properties. This guide provides an in-depth technical overview of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, a highly valuable, yet not directly commercialized, building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the commercial availability of its immediate precursors, a detailed synthetic pathway, its applications, and essential quality control measures.

Strategic Importance in Medicinal Chemistry

The azetidine motif is increasingly sought after in drug design. Its rigid, three-dimensional structure can impart improved metabolic stability, increased binding affinity, and better solubility to parent molecules. Specifically, the 3-substituted azetidine core of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate offers a strategic advantage. The Boc-protected amine provides a versatile handle for further chemical modifications, while the hydroxymethyl group can act as a key pharmacophoric element or a point for further derivatization. Recent studies have highlighted the use of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase theta (Polθ), showcasing their potential in developing targeted anti-cancer therapies.[1][2]

Commercial Availability of Key Precursors

A direct commercial source for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is not readily found in supplier catalogs. However, its synthesis is readily achievable from commercially available starting materials. The most strategic and cost-effective precursor is tert-Butyl azetidin-3-ylcarbamate hydrochloride (CAS No: 217806-26-3). This salt is widely available from a multitude of chemical suppliers.

Alternatively, the free base, tert-Butyl azetidin-3-ylcarbamate (CAS No: 91188-13-5), is also commercially available, albeit typically at a higher cost than its hydrochloride salt.[3][4]

Table 1: Comparison of Commercially Available Precursors

| Compound Name | CAS Number | Typical Purity | Common Suppliers | Notes |

| tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3 | >97% | Sigma-Aldrich, ChemicalBook, Protheragen | Most cost-effective starting material. Requires a neutralization step.[5][6] |

| tert-Butyl azetidin-3-ylcarbamate | 91188-13-5 | >98% | ChemScene | Ready to use directly in the subsequent synthetic step.[3] |

Synthetic Pathway to the Core Molecule

The synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate from its hydrochloride precursor involves a two-step process: neutralization of the salt followed by hydroxymethylation.

Caption: Synthetic workflow from the commercially available hydrochloride salt.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Part A: Neutralization of tert-Butyl azetidin-3-ylcarbamate hydrochloride

-

Dissolution: Dissolve tert-Butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the stirred solution until the pH of the aqueous layer is basic (pH 8-9).

-

Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-Butyl azetidin-3-ylcarbamate as the free base. This is often a white to off-white solid and can be used in the next step without further purification if the starting material was of high purity.

Part B: Hydroxymethylation of tert-Butyl azetidin-3-ylcarbamate

Note: The hydroxymethylation of N-Boc protected amines can be sensitive to reaction conditions. The following is a general procedure that may require optimization.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tert-Butyl azetidin-3-ylcarbamate (1.0 eq.) from Part A in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Addition of Formaldehyde: Add a source of formaldehyde, such as paraformaldehyde (1.1 eq.), to the solution.

-

Catalysis (if necessary): In some cases, a catalytic amount of a base (e.g., potassium carbonate) may be required to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Applications in Drug Discovery and Development

The title compound is a versatile intermediate for the synthesis of more complex molecules. The primary amine, once deprotected, can undergo a variety of chemical transformations including:

-

Acylation

-

Alkylation

-

Reductive amination

-

Urea and sulfonamide formation

The hydroxymethyl group can be:

-

Oxidized to an aldehyde or carboxylic acid.

-

Converted to a leaving group for nucleophilic substitution.

-

Used as a handle for conjugation to other molecules.

Caption: Potential derivatization pathways for the target molecule.

These functionalities make it an ideal scaffold for building libraries of compounds for high-throughput screening and for the synthesis of targeted therapeutics. Its role as a bioisosteric replacement for other cyclic systems can lead to improved drug-like properties.

Quality Control and Analytical Methods

Ensuring the purity and identity of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate and its precursors is critical for the success of subsequent synthetic steps. A robust quality control regimen should be in place.

Table 2: Recommended Analytical Techniques for Quality Control

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Characteristic peaks for the tert-butyl group, azetidine ring protons, and the hydroxymethyl group. The absence of signals from residual solvents and starting materials. |

| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |

| HPLC | Quantitative purity determination. | A high-purity sample should show a single, sharp peak with an area percentage greater than 98%. |

| FT-IR | Confirmation of functional groups. | Characteristic absorptions for the N-H and O-H stretches, and the C=O stretch of the carbamate. |

A comprehensive Certificate of Analysis (CoA) for any purchased precursors should be requested from the supplier, and in-house analysis should be performed to verify the quality before use.

Conclusion

While not a stock chemical, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a readily accessible and highly valuable building block for medicinal chemistry and drug discovery. Its synthesis from commercially available precursors is straightforward. The unique structural features of this compound provide a powerful tool for the development of novel therapeutics with improved pharmacological profiles. This guide provides the necessary information for researchers to confidently source the starting materials, synthesize the target molecule, and utilize it in their research endeavors.

References

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 2024.

- tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3. Sigma-Aldrich.

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.

- 91188-13-5 | tert-Butyl azetidin-3-ylcarbamate. ChemScene.

- 3-(Boc-amino)azetidine 91188-13-5. Sigma-Aldrich.

- tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3. ChemicalBook.

- Tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Protheragen.

- tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3. Sigma-Aldrich.

Sources

- 1. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 3-(Boc-氨基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

The Azetidine Scaffold: A Technical Guide to Ring Strain, Stability, and Synthetic Utility for Drug Discovery Professionals

Abstract: The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a "privileged" scaffold in modern medicinal chemistry. Its unique conformational rigidity and the inherent ring strain present a fascinating dichotomy of stability and controlled reactivity. This technical guide provides an in-depth exploration of the fundamental principles governing the stability of the azetidine ring in substituted compounds. We will delve into the theoretical underpinnings of its ring strain and conformational preferences, analyze the profound impact of substituents on its stability and reactivity, and provide practical insights into its synthetic manipulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in the design and synthesis of novel therapeutics.

Introduction: The Azetidine Motif in Modern Drug Discovery

The "Privileged" Nature of the Azetidine Scaffold

In the landscape of medicinal chemistry, the azetidine ring has garnered significant attention as a valuable structural motif.[1] Its incorporation into drug candidates can confer a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, and refined conformational preferences.[2] The constrained geometry of the four-membered ring allows for precise control over the spatial orientation of substituents, which can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas.[1][4]

A Balancing Act: Ring Strain vs. Stability

The reactivity and unique properties of azetidines are largely governed by a considerable ring strain of approximately 25.4 kcal/mol.[5] This strain is intermediate between that of the highly reactive and less stable aziridines (approx. 27.7 kcal/mol) and the more flexible and unreactive pyrrolidines (approx. 5.4 kcal/mol). This intermediate level of strain endows azetidines with a unique balance of stability for facile handling and sufficient reactivity that can be triggered under appropriate conditions for synthetic diversification.[6]

Scope of this Guide

This guide will provide a comprehensive overview of the factors influencing the stability of substituted azetidines. We will explore the theoretical basis of ring strain, the conformational landscape of the azetidine ring, the influence of various substituents on stability and reactivity, and practical synthetic and analytical considerations for researchers working with this important class of heterocycles.

Theoretical Framework: Understanding Azetidine Ring Strain and Conformation

Quantifying Ring Strain: Thermodynamic Insights

The strain energy of a cyclic molecule is a measure of its thermodynamic instability relative to a hypothetical strain-free analogue. In azetidine, this strain arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The table below provides a comparison of the ring strain energies of common saturated nitrogen heterocycles.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0.5 |

| Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles. |

Conformational Analysis: The Puckered Nature of the Azetidine Ring

To alleviate some of the torsional strain, the azetidine ring is not planar but exists in a puckered conformation.[7][8] This puckering can be described by the puckering amplitude (a measure of the deviation from planarity) and the phase of pseudorotation. The nitrogen atom can be either in an axial or equatorial position relative to the plane of the three carbon atoms. The barrier to nitrogen inversion in azetidine is relatively low, allowing for rapid interconversion between different puckered conformations.[9]

Caption: Puckered conformation of the azetidine ring.

Influence of Substituents on Ring Conformation and Stability

The introduction of substituents on the azetidine ring can have a significant impact on its conformational preferences and overall stability.[7] The nature, size, and position of the substituent will dictate the most stable conformation by influencing the degree of ring puckering and the preference for axial or equatorial positioning of the substituent. For instance, in l-azetidine-2-carboxylic acid, the four-membered ring can adopt either a puckered structure depending on the backbone structure.[7][8]

The Impact of Substitution on Azetidine Stability: A Deeper Dive

N-Substituents: Modulating Basicity and Reactivity

Substituents on the nitrogen atom (N-1) play a crucial role in modulating the electronic properties and reactivity of the azetidine ring.

-

Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the basicity of the nitrogen atom and can stabilize the ring towards acid-mediated decomposition.[10] This is a common strategy employed in the synthesis and handling of azetidines to prevent unwanted side reactions.[11]

-

Electron-donating groups (e.g., alkyl) increase the nucleophilicity of the nitrogen, which can be advantageous for certain synthetic transformations but may also increase the susceptibility of the ring to opening.

C-Substituents: Steric and Electronic Effects

Substituents on the carbon atoms of the azetidine ring also significantly influence its stability and reactivity.

-

Steric bulk: Large substituents will generally favor an equatorial position to minimize steric interactions. The presence of bulky groups can also influence the regioselectivity of ring-opening reactions.

-

Electronic effects: Electron-withdrawing or -donating groups on the carbon framework can affect the polarization of the C-C and C-N bonds, thereby influencing the susceptibility of the ring to nucleophilic or electrophilic attack. For example, fluorination of the azetidine ring can dramatically alter its chemical properties.[12]

Disubstituted Azetidines: Stereochemical Considerations

The synthesis of 2,3-disubstituted azetidines introduces the complexity of stereochemistry, with the possibility of cis and trans isomers. The relative stability of these isomers is dependent on the nature of the substituents and the minimization of steric and electronic repulsions. The development of stereoselective synthetic methods for accessing enantiopure disubstituted azetidines is an active area of research.[13]

Reactivity and Synthetic Applications Driven by Ring Strain

The inherent strain in the azetidine ring makes it susceptible to a variety of ring-opening and functionalization reactions, providing a powerful platform for the synthesis of more complex molecules.[6]

Ring-Opening Reactions: Harnessing Strain for Molecular Complexity

The most characteristic reaction of azetidines is their ring-opening upon treatment with nucleophiles, often activated by N-quaternization or protonation.[14][15] This strain-release-driven process allows for the regioselective formation of functionalized acyclic amines.[15]

Caption: General mechanism of acid-catalyzed nucleophilic ring-opening of azetidine.

N-Functionalization: A Gateway to Diverse Analogs

The nitrogen atom of the azetidine ring is a versatile handle for introducing a wide range of functional groups. N-alkylation, N-arylation, N-acylation, and N-sulfonylation are common transformations that allow for the rapid generation of diverse libraries of azetidine derivatives for structure-activity relationship (SAR) studies.[16]

C-H Functionalization: Modern Approaches to Azetidine Diversification

Recent advances in C-H activation and functionalization methodologies have provided powerful new tools for the direct modification of the azetidine scaffold, often with high levels of regio- and stereocontrol. These methods offer more atom-economical and efficient routes to functionalized azetidines compared to traditional multi-step sequences.

Experimental Protocols for the Synthesis and Analysis of Substituted Azetidines

Synthesis of a Model Substituted Azetidine: A Step-by-Step Protocol

The following is a general procedure for the synthesis of N-tosyl-2-phenylazetidine via intramolecular cyclization of a γ-amino alcohol.

Step 1: Synthesis of the γ-amino alcohol precursor

-

To a solution of styrene oxide (1.0 eq) in a suitable solvent (e.g., THF), add a solution of the desired amine (e.g., ammonia, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain the γ-amino alcohol.

Step 2: N-tosylation

-

Dissolve the γ-amino alcohol (1.0 eq) in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine, 1.5 eq).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization (Mitsunobu reaction)

-

Dissolve the N-tosyl-γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify the crude product by column chromatography to afford the desired N-tosyl-2-phenylazetidine.

Spectroscopic Characterization: Unraveling the Structure

NMR spectroscopy is an indispensable tool for the characterization of azetidines.[17][18] The strained nature of the ring results in characteristic chemical shifts for the ring protons and carbons.

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| C2-H | 3.5 - 4.5 | Often a multiplet, deshielded by the nitrogen atom. |

| C3-H₂ | 2.0 - 3.0 | Typically complex multiplets due to coupling with adjacent protons. |

| C4-H₂ | 3.0 - 4.0 | A multiplet, also deshielded by the nitrogen. |

| ¹³C NMR | ||

| C2 | 50 - 65 | Deshielded due to the direct attachment to the nitrogen. |

| C3 | 20 - 35 | The most upfield carbon of the ring. |

| C4 | 45 - 60 | Also deshielded by the nitrogen atom. |

| Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Azetidine Ring. |

FT-IR spectroscopy can be used to identify the presence of the azetidine ring and other functional groups. The N-H stretch of an unsubstituted azetidine typically appears in the region of 3300-3500 cm⁻¹. C-N stretching vibrations can be observed in the fingerprint region.

Computational Modeling: Predicting Stability and Reactivity

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences, ring strain, and reactivity of azetidines.[19] These methods can provide valuable insights into reaction mechanisms and help in the rational design of new azetidine-containing molecules with desired properties.[20]

Conclusion: The Azetidine Scaffold as a Versatile Tool in Medicinal Chemistry

The azetidine ring represents a unique and valuable scaffold in the arsenal of the medicinal chemist. Its inherent ring strain, while presenting synthetic challenges, is also the source of its unique reactivity and conformational properties. A thorough understanding of the factors that govern the stability of substituted azetidines is crucial for their successful application in drug discovery. By leveraging modern synthetic methods and a deep understanding of its fundamental chemistry, the azetidine motif will undoubtedly continue to play a significant role in the development of the next generation of therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 19. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 20. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

Methodological & Application

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate in spirocycle synthesis

Application Note: Strategic Synthesis of Azetidine-Core Spirocycles

Executive Summary & Strategic Value

The building block tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate represents a high-value "pre-spiro" scaffold. Its structural uniqueness lies in the quaternary carbon at the 3-position, bearing both a nucleophilic hydroxyl arm (

In modern drug discovery, this scaffold is the primary gateway to 2-oxa-6-azaspiro[3.3]heptanes , 2-oxa-6-azaspiro[3.4]octanes , and 5-oxa-2,8-diazaspiro[3.5]nonanes . These spirocycles are critical bioisosteres for morpholines and piperidines, offering:

-

Increased

Character: Improving solubility and target selectivity. -

Vector Reorientation: Accessing novel chemical space perpendicular to the ring plane.

-

Metabolic Stability: The quaternary center blocks oxidative metabolism at the

-carbon.

This guide details the protocols for transforming this linear precursor into rigid spirocyclic cores, specifically focusing on the high-complexity Spiro-Morpholinone and Spiro-Oxazolidinone syntheses.

Critical Pre-requisites & Orthogonality

Before initiating synthesis, the protection status of the azetidine ring nitrogen (

-

Form A (

-Protected): e.g., 1-Benzyl- or 1-Cbz-3-(hydroxymethyl)azetidin-3-ylcarbamate. Recommended for spiro-formation at C3. -

Form B (

-Free): Requires immediate protection (e.g., Benzyl, Fmoc) to prevent polymerization or competitive acylation during spiro-cyclization.

Note: The protocols below assume an

Strategic Decision Map

The following flowchart illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthesis pathways from the azetidine scaffold. Path B (Morpholinone) is the primary focus of this guide due to its high medicinal value.

Protocol A: Synthesis of Spiro-Morpholinone (Spiro[3.5] System)

This protocol creates a 5-oxa-2,8-diazaspiro[3.5]nonan-6-one core. This is a challenging transformation that requires precise pH control to favor N-acylation over O-acylation in the first step.

Mechanism & Rationale

-

Boc-Deprotection: Exposes the primary amine.

-

Schotten-Baumann Acylation: Selectively acylates the amine using Chloroacetyl Chloride under biphasic or low-temperature conditions. The amine is significantly more nucleophilic than the hydroxymethyl group.

-

Williamson Ether Synthesis (Intramolecular): A strong base generates the alkoxide, which displaces the alkyl chloride to close the six-membered ring. The Thorpe-Ingold effect (gem-dimethyl effect) of the spiro-center accelerates this cyclization.

Step-by-Step Methodology

Reagents:

-

Scaffold-1:

-Benzyl-3-Boc-amino-3-hydroxymethylazetidine (1.0 equiv) -

Acid: 4M HCl in Dioxane

-

Acylating Agent: Chloroacetyl chloride (1.1 equiv)[1]

-

Base 1 (Acylation):

or -

Base 2 (Cyclization): Sodium Hydride (NaH, 60% dispersion) or KOtBu

-

Solvents: DCM, THF (anhydrous)

Procedure:

-

Deprotection:

-

Dissolve Scaffold-1 in minimal MeOH/DCM.

-

Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 2 hours.

-

Concentrate to dryness to obtain the Amino-Alcohol HCl salt.

-

-

Selective N-Acylation:

-

Suspend the HCl salt in anhydrous THF (0.1 M). Cool to -10°C.

-

Add

(3.0 equiv) dropwise. Stir for 10 min. -

Add Chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes.[1] Crucial: Keep temperature < 0°C to prevent O-acylation.

-

Monitor by LCMS for the conversion to the linear chloroacetamide intermediate (Mass = M+76).

-

Quench with water, extract with EtOAc, and dry over

. (Purification is usually not required if purity >90%).

-

-

Cyclization (Ring Closure):

-

Dissolve the intermediate in anhydrous THF (0.05 M - dilute conditions favor intramolecular reaction).

-

Cool to 0°C under

. -

Add NaH (2.5 equiv) in portions. Caution:

gas evolution. -

Allow to warm to RT and stir for 4–6 hours.

-

Endpoint: LCMS should show loss of Cl isotope pattern and formation of the spiro-product (M-36).

-

-

Workup:

-

Quench carefully with saturated

. -

Extract with DCM (Morpholinones are polar).

-

Purify via flash chromatography (MeOH/DCM gradient).

-

Data Summary Table:

| Parameter | Specification | Notes |

| Typical Yield | 65% - 78% (over 2 steps) | Yield losses primarily during extraction of polar intermediate. |

| Key Intermediate | M+H (Acylated) | Look for characteristic Chlorine splitting pattern (3:1). |

| Final Product | M+H (Cyclized) | Loss of Chlorine; shift in retention time (more polar). |

| Critical Control | Temperature (-10°C) during acylation | Prevents bis-acylation (O,N-diacylation). |